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Compound of Interest

Compound Name: 5-Chloro-2-fluorophenylacetic acid

Cat. No.: B1350554 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectroscopic characterization of 5-Chloro-2-fluorophenylacetic acid, a

halogenated aromatic carboxylic acid of interest to researchers and professionals in drug

development and chemical synthesis.

Molecular Structure and Chemical Properties
5-Chloro-2-fluorophenylacetic acid is a derivative of phenylacetic acid with a chlorine atom

at the 5-position and a fluorine atom at the 2-position of the phenyl ring. The presence of these

halogen substituents significantly influences the electronic properties and biological activity of

the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of 5-Chloro-2-fluorophenylacetic acid.

Physicochemical Properties:
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Property Value Reference

CAS Number 261762-97-4
[Generic chemical supplier

data]

Molecular Formula C₈H₆ClFO₂ [1]

Molecular Weight 188.58 g/mol [1]

Melting Point 116-118 °C
[Generic chemical supplier

data]

Appearance
White to off-white crystalline

powder

[Generic chemical supplier

data]

Synthesis Protocol
A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of the

corresponding benzyl cyanide. The following is a plausible two-step experimental protocol for

the synthesis of 5-Chloro-2-fluorophenylacetic acid.

Synthesis Workflow Diagram:

Step 1: Cyanation Step 2: Hydrolysis Purification

5-Chloro-2-fluorobenzyl chloride Sodium Cyanide (NaCN)
in DMSO

Reaction
2-(5-Chloro-2-fluorophenyl)acetonitrile

Aqueous Acid (e.g., H₂SO₄)
Heat

Reaction
5-Chloro-2-fluorophenylacetic acid

Recrystallization
(e.g., from Ethanol/Water)

Pure 5-Chloro-2-fluorophenylacetic acid

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-Chloro-2-fluorophenylacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Chloro-2-fluorophenyl)acetonitrile
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-

chloro-2-fluorobenzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide

(DMSO).

Add a stoichiometric equivalent of sodium cyanide (NaCN) to the solution.

Heat the reaction mixture to approximately 60-80 °C and stir for several hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into a

separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl

acetate).

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure to obtain the crude 2-(5-chloro-2-

fluorophenyl)acetonitrile.

Step 2: Hydrolysis to 5-Chloro-2-fluorophenylacetic acid

To the crude 2-(5-chloro-2-fluorophenyl)acetonitrile in a round-bottom flask, add a mixture of

concentrated sulfuric acid and water.

Heat the mixture to reflux (approximately 100-110 °C) and maintain it for several hours until

the hydrolysis is complete (as monitored by TLC).

Cool the reaction mixture in an ice bath to precipitate the crude 5-Chloro-2-
fluorophenylacetic acid.

Collect the solid product by vacuum filtration and wash it with cold water to remove any

remaining acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as

an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic Data
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Detailed experimental spectroscopic data for 5-Chloro-2-fluorophenylacetic acid is not

readily available in the public domain. However, the following tables provide predicted data and

data for the structurally similar compound, 2-chlorophenylacetic acid, which can serve as a

reference for spectral interpretation.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm) Multiplicity Assignment

~10-12 Singlet (broad) -COOH

~7.3-7.5 Multiplet Aromatic CH

~7.1-7.3 Multiplet Aromatic CH

~3.7 Singlet -CH₂-

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm) Assignment

~175 C=O

~155-160 (d, ¹JCF) C-F

~130-135 C-Cl

~125-130 Aromatic CH

~115-120 (d, ²JCF) Aromatic CH

~40 -CH₂-

FT-IR Spectral Data Interpretation (based on 2-chlorophenylacetic acid):
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Wavenumber (cm⁻¹) Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic acid

~3000 C-H stretch Aromatic

~1700 C=O stretch Carboxylic acid

~1600, ~1470 C=C stretch Aromatic ring

~1400 C-O stretch / O-H bend Carboxylic acid

~1200 C-O stretch Carboxylic acid

~750 C-Cl stretch Aryl chloride

~1100 C-F stretch Aryl fluoride

Biological Activity
While specific biological activity and signaling pathway data for 5-Chloro-2-
fluorophenylacetic acid are not extensively documented, studies on related halogenated

phenylacetic acids suggest potential antimicrobial and antibiofilm activities.[2][3] The presence

of halogens can enhance the lipophilicity and electronic properties of the molecule, potentially

leading to interactions with biological targets. Phenylacetic acid itself is a known plant auxin,

and its derivatives can exhibit similar hormonal activities.[3] Further research is required to

elucidate the specific biological functions of 5-Chloro-2-fluorophenylacetic acid.

Potential Signaling Pathway Involvement (Hypothetical):
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Caption: Hypothetical biological activities of 5-Chloro-2-fluorophenylacetic acid.

Disclaimer: The experimental protocols and spectroscopic data interpretations are provided for

informational purposes and are based on established chemical principles and data from

analogous compounds. Researchers should exercise appropriate caution and validate all

procedures and data in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-
fluorophenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1350554#molecular-structure-of-5-chloro-2-
fluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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